2-Amino-1-(5-methylfuran-3-yl)ethan-1-one, also known as 2-amino-1-(4-methylfuran-3-yl)ethanone, is an organic compound with the molecular formula . It is a derivative of furan, which is a heterocyclic aromatic organic compound. This compound features an amino group and a carbonyl group, making it significant in various chemical applications and biological interactions.
This compound can be synthesized through several methods, utilizing starting materials such as 4-methylfuran-3-carboxylic acid and ammonia or amines. The compound is of interest in both synthetic organic chemistry and medicinal chemistry due to its potential biological activities.
2-Amino-1-(5-methylfuran-3-yl)ethan-1-one belongs to the class of amino ketones. It is characterized by the presence of both an amino group (-NH2) and a carbonyl group (C=O) within its structure, which influences its reactivity and interactions with biological targets.
The synthesis of 2-amino-1-(5-methylfuran-3-yl)ethan-1-one typically involves the following methods:
The reaction conditions often involve:
The products are usually characterized using techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).
The molecular structure of 2-amino-1-(5-methylfuran-3-yl)ethan-1-one can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 139.15 g/mol |
IUPAC Name | 2-amino-1-(4-methylfuran-3-yl)ethanone |
InChI | InChI=1S/C7H9NO2/c1-5-3-10-4-6(5)7(9)2-8/h3-4H,2,8H2,1H3 |
InChI Key | ZDYGPUFYATXUAY-UHFFFAOYSA-N |
Canonical SMILES | CC1=COC=C1C(=O)CN |
The structure features a furan ring with a methyl group at position 4 and an ethanone moiety attached to an amino group.
2-Amino-1-(5-methylfuran-3-yl)ethan-1-one can participate in various chemical reactions due to its functional groups:
Reactions involving this compound may require specific conditions such as temperature control and the presence of solvents or catalysts to enhance yields and selectivity.
The mechanism of action for 2-amino-1-(5-methylfuran-3-yl)ethan-1-one involves its interaction with biological targets. It may function as:
Research into its biological activity is ongoing, with studies focusing on its potential therapeutic effects in various diseases.
Property | Value |
---|---|
Density | Approximately 1.0 g/cm³ |
Boiling Point | Approximately 201.9°C at 760 mmHg |
Melting Point | Not available |
The compound exhibits properties typical of amino ketones:
Characterization techniques such as NMR and FTIR provide insights into the molecular vibrations and structural integrity of the compound.
2-Amino-1-(5-methylfuran-3-yl)ethan-1-one has potential applications in several scientific fields:
CAS No.: 197654-04-9
CAS No.: 3089-11-0
CAS No.: 163000-63-3
CAS No.: 101-87-1
CAS No.: 618903-56-3
CAS No.: 4300-27-0